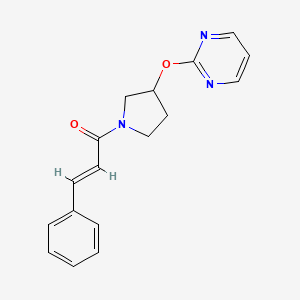
(E)-3-phenyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-phenyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one, also known as PP2A inhibitor, is a small molecule that has gained significant attention in the scientific community due to its potential use in cancer research. This compound is a potent inhibitor of protein phosphatase 2A (PP2A), which is a critical enzyme involved in regulating cell growth, differentiation, and survival.
Scientific Research Applications
Antiviral Activity
The compound has shown potential in antiviral research. Studies have revealed that similar pyrrolo[2,3-d]pyrimidine nucleoside analogues demonstrate significant activity against various RNA and DNA viruses. These derivatives are considered promising as biologically active agents due to their substantial antiviral properties (Bergstrom et al., 1984).
Synthesis and Biological Evaluation
Research involving the synthesis of new derivatives and their biological evaluation is crucial. For instance, the synthesis and antimicrobial activity of certain coumarin derivatives, closely related to the compound , have been explored. These studies are instrumental in understanding the potential applications of such compounds in medicinal chemistry (Al-Haiza et al., 2003).
Interaction with Proteins
Understanding the interaction of such compounds with proteins is vital. Studies have been conducted on similar p-hydroxycinnamic acid amides and their binding with bovine serum albumin. These interactions are studied using fluorescence and UV–vis spectral studies, providing insights into the compound's biological interactions and potential applications (Meng et al., 2012).
Aldose Reductase Inhibition and Antioxidant Properties
Compounds like pyrido[1,2-a]pyrimidin-4-one derivatives, which have structural similarities, exhibit aldose reductase inhibition and significant antioxidant properties. Such studies highlight the potential therapeutic applications of these compounds in treating conditions like diabetic complications (La Motta et al., 2007).
Cytotoxic and Antitubercular Activities
Research into the cytotoxic and antitubercular activities of similar pyrimidine derivatives provides valuable information for drug development, particularly in the fields of cancer therapy and tuberculosis treatment (Bhat et al., 2014).
Nonlinear Optical Exploration
Studies on thiopyrimidine derivatives related to the compound reveal their importance in nonlinear optics (NLO) fields. Such research is crucial for developing materials with potential applications in optoelectronics and other high-tech applications (Hussain et al., 2020).
properties
IUPAC Name |
(E)-3-phenyl-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c21-16(8-7-14-5-2-1-3-6-14)20-12-9-15(13-20)22-17-18-10-4-11-19-17/h1-8,10-11,15H,9,12-13H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXIARHOYDNQQQ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)furan-2-carboxamide](/img/structure/B2694916.png)
![N-(2-(6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2694918.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2694919.png)
![6-Bromo-3-{[4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2694920.png)
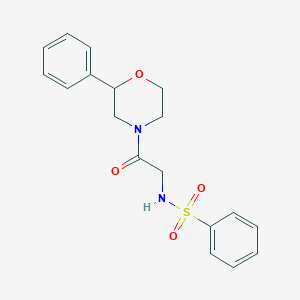
![2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-methyloxime](/img/structure/B2694923.png)
![2-Benzyl-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2694924.png)
![(1,5-dioxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetonitrile](/img/structure/B2694925.png)
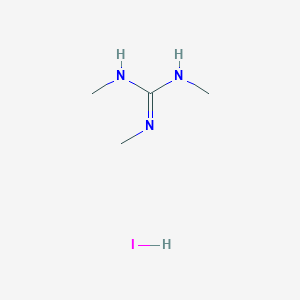
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(2,4-difluorophenyl)methanone](/img/structure/B2694928.png)
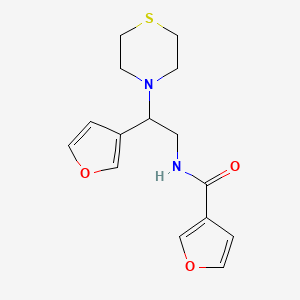
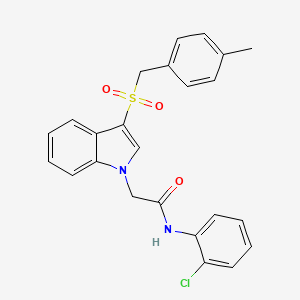
![(E)-3-(furan-2-yl)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2694935.png)